molecular formula C11H9Cl B3054162 1-Chloro-2-methylnaphthalene CAS No. 5859-45-0

1-Chloro-2-methylnaphthalene

Cat. No.: B3054162
CAS No.: 5859-45-0
M. Wt: 176.64 g/mol
InChI Key: MNCMVFFWMBXFLK-UHFFFAOYSA-N
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Description

1-Chloro-2-methylnaphthalene is an organic compound with the molecular formula C₁₁H₉Cl. It is a derivative of naphthalene, where a chlorine atom is substituted at the first position and a methyl group at the second position. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2-methylnaphthalene can be synthesized through the chlorination of 2-methylnaphthalene. This process involves the use of sulphuryl chloride as a chlorinating agent, which can be carried out with or without a solvent . The reaction typically proceeds under controlled conditions to ensure the selective substitution of the chlorine atom at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar reagents and conditions. The reaction parameters, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-methylnaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Strong nucleophiles such as hydroxide ions or amines can be used to replace the chlorine atom.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Major Products Formed:

    Substitution: Products depend on the nucleophile used, such as 2-methylnaphthalene derivatives.

    Oxidation: Products may include naphthoquinones or other oxidized derivatives.

    Reduction: Reduced products may include 2-methylnaphthalene or other hydrogenated derivatives.

Scientific Research Applications

1-Chloro-2-methylnaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-chloro-2-methylnaphthalene involves its reactivity towards nucleophiles and electrophiles. The chlorine atom, being an electron-withdrawing group, activates the aromatic ring towards nucleophilic substitution. The methyl group at the second position influences the reactivity and orientation of the reactions .

Comparison with Similar Compounds

  • 1-Chloro-2-methylnaphthalene tetrachloride
  • 1,4-Dichloro-2-methylnaphthalene
  • 2-Methylnaphthalene

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other naphthalene derivatives . Its selective reactivity makes it valuable in targeted synthetic applications and research studies.

Biological Activity

1-Chloro-2-methylnaphthalene (C11H9Cl) is an aromatic compound with notable biological activities and potential health implications. This article delves into its biological effects, mechanisms of action, toxicity, and relevant case studies, supported by diverse research findings.

This compound is a chlorinated derivative of naphthalene, characterized by the presence of a chlorine atom at the 1-position and a methyl group at the 2-position. Its structure can be represented as follows:

C11H9Cl\text{C}_{11}\text{H}_{9}\text{Cl}

Toxicity and Carcinogenicity

Research indicates that this compound exhibits significant toxicity. In various studies, its administration has led to adverse effects in laboratory animals:

  • Carcinogenic Potential : Long-term studies in Fischer 344/N rats and B6C3F1 mice have shown that oral administration of this compound resulted in a significant decrease in survival rates among treated groups compared to controls. Histopathological evaluations revealed increased incidences of neoplasms in the forestomach and other organs, indicating its potential carcinogenic properties .
  • Toxic Effects : In a study involving chronic exposure, rats exhibited necrosis in the small intestine and bone marrow hypoplasia at higher doses (≥250 mg/kg bw). Mice showed similar necrotic changes in lymphoid tissues at doses ≥125 mg/kg bw .

Metabolism and Excretion

The metabolism of this compound involves rapid absorption and excretion. Studies have demonstrated that approximately 92% of the administered dose is eliminated within 24 hours, primarily through urine and expired air . The compound is extensively distributed to various tissues, with higher concentrations found in the liver and kidneys.

Occupational Exposure

A health risk assessment conducted for occupational exposures to polycyclic aromatic hydrocarbons (PAHs) highlighted the risks associated with compounds like this compound. Workers exposed to this compound showed elevated levels of biomarkers indicating potential health risks, including carcinogenicity and organ toxicity .

Environmental Impact

Environmental studies have shown that chlorinated naphthalenes can persist in contaminated sites, posing risks to human health through soil and water contamination. The assessment of soil action levels for contaminants like this compound is crucial for evaluating environmental hazards .

Research Findings Summary

Study TypeFindings
Long-term ToxicitySignificant decrease in survival rates; increased neoplasms in treated animals .
MetabolismRapid absorption; 92% excretion within 24 hours .
Occupational Health RisksElevated biomarkers indicating potential carcinogenic effects .
Environmental PersistenceRisks associated with contaminated sites; need for soil action level assessments .

Properties

IUPAC Name

1-chloro-2-methylnaphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl/c1-8-6-7-9-4-2-3-5-10(9)11(8)12/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNCMVFFWMBXFLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90207304
Record name Naphthalene, 1-chloro-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90207304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5859-45-0
Record name Naphthalene, 1-chloro-2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005859450
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC86134
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86134
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Naphthalene, 1-chloro-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90207304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To the tin compound 20 (1 g, 3.3 mmole) in CH2Cl2 (50 ml) was added N-chlorosuccimimide NCIS (931 mg, 7 mmole). The mixture was stirred overnight. The mixture was washed with saturated solution of NaHCO3, water, brine, dried with anhydrous magnesium sulfate, and concentrated in vacuo to yield 0.7 g of a crude yellowish semi-solid. The crude yellow semi-solid was purified by column chromatography (silica, 100% hexane) to afford 1.2 g of 21 (80%) as a white powder. A simple component was detected by TLC (100%) hexane) Rf, 0.69; NMR (CDCl3) d 2.3 (3H, S, CH3), d 7.2-8.2 (m, 6H, naphthyl).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
20
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Yield
80%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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